Trypanothione Reductase Inhibition: Time-Dependent Covalent Mechanism vs. Reversible Inhibitors
Lunarine exhibits competitive, time-dependent inhibition of TryR with a Ki of 304 μM and forms a covalent adduct with the active site Cys53 residue via conjugate addition at the C-24-C-25 double bond of its tricyclic core, a mechanism not shared by kukoamine A (Ki = 1.8 μM, purely competitive/reversible) or phenothiazines (mixed-type, reversible) [1][2]. The time-dependent covalent modification distinguishes lunarine for mechanistic studies requiring irreversible target engagement. The Ki value of 304 μM for lunarine represents the initial reversible binding step preceding covalent modification; the time-dependent inactivation rate constant (kinact) is not reported in primary literature but the covalent nature of inhibition is confirmed by mass spectrometry and kinetic analysis [1].
| Evidence Dimension | TryR Inhibition Ki |
|---|---|
| Target Compound Data | 304 μM (initial reversible Ki) |
| Comparator Or Baseline | Kukoamine A: 1.8 μM (purely competitive, reversible); Phenothiazines: 47-59 μM (mixed-type, reversible); Bis-polyamine analogue 4: time-dependent with unspecified Ki |
| Quantified Difference | Kukoamine A is ~169-fold more potent but lacks covalent modification; Lunarine's value is the unique covalent inactivator in this set |
| Conditions | Recombinant Trypanosoma cruzi TryR, NADPH oxidation assay, pH 7.0, 25°C |
Why This Matters
For studies investigating covalent enzyme inactivation mechanisms or requiring sustained target engagement independent of washout, lunarine provides a mechanistically distinct tool compound that reversible inhibitors cannot substitute.
- [1] Hamilton CJ, Saravanamuthu A, Poupat C, Fairlamb AH, Eggleston IM. Time-dependent inhibitors of trypanothione reductase: analogues of the spermidine alkaloid lunarine and related natural products. Bioorg Med Chem. 2006;14(7):2266-2278. View Source
- [2] Ponasik JA, Strickland C, Faerman C, et al. Kukoamine A and other hydrophobic acylpolyamines: potent and selective inhibitors of Crithidia fasciculata trypanothione reductase. Biochem J. 1995;311(2):371-375. View Source
